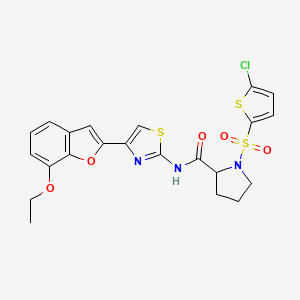

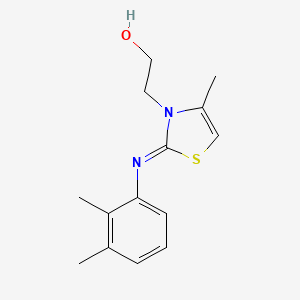

(Z)-2-(2-((2,3-dimethylphenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(2-((2,3-dimethylphenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis from Dimethyl Ether and Syngas

A study by Li et al. (2010) discusses the direct synthesis of ethanol from dimethyl ether (DME) and syngas using combined H-Mordenite and Cu/ZnO catalysts in a dual-catalyst bed reactor. This process is environmentally friendly, with methanol, a byproduct, being recyclable to DME through dehydration (Li et al., 2010).

Fluorescent Sensor for Zn2+

Jinlai et al. (2016) developed a novel tetrahydroquinazolin-2-amine-based high selective fluorescent sensor for Zn2+, synthesized from nopinone. This sensor showed enhanced fluorescence upon adding Zn2+ and emitted green light in ethanol, useful for detecting Zn2+ in fruits (Jinlai et al., 2016).

Coordination Compounds with Bidentate-NN′ and Tridentate-NN′N Nitrogen Donor Ligands

Castellano et al. (2008) reported the formation of coordination compounds of Zn(II) with several bidentate-NN' and tridentate-NN'N nitrogen donor ligands in ethanol, elucidating the structural aspects of these Zn(II) complexes (Castellano et al., 2008).

Initiators for the Ring-Opening Polymerization of rac-Lactide

Otero et al. (2017) described the preparation of chiral bis(pyrazol-1-yl)methane-based N,N,O-donor scorpionate ligands, which, when reacted with ZnR2, served as efficient initiators for the ring-opening polymerization of rac-lactide (Otero et al., 2017).

Hydrolysis by Dizinc Complex with Alcohol-Pendant Macrocycle

Bazzicalupi et al. (1999) synthesized a new alcohol-pendant macrocycle, which binds two Zn(II) ions in aqueous solution, providing insight into its potential for hydrolysis applications (Bazzicalupi et al., 1999).

Ethanol Synthesis in a Sequential Dual Bed Reactor

Yang et al. (2011) developed a method for direct synthesis of ethanol from DME and syngas using a dual-catalyst bed reactor with modified zeolite and Cu/ZnO catalysts, emphasizing an effective enhancement in ethanol selectivity (Yang et al., 2011).

Propiedades

IUPAC Name |

2-[2-(2,3-dimethylphenyl)imino-4-methyl-1,3-thiazol-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-10-5-4-6-13(12(10)3)15-14-16(7-8-17)11(2)9-18-14/h4-6,9,17H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLPQLFYCMVTRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=C2N(C(=CS2)C)CCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid](/img/structure/B2927213.png)

![6,8-Dichloro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2927214.png)

![N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2927219.png)

![(Z)-4-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2927222.png)

![8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate](/img/structure/B2927223.png)

![({[(2-Chlorobenzyl)(cyclohexyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2927228.png)

![5-chloro-3-(2-(indolin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2927229.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2927231.png)